molecular formula C10H12F3NO2 B11733354 3-((1R)-1-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol

3-((1R)-1-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol

Cat. No.: B11733354
M. Wt: 235.20 g/mol
InChI Key: NQBGSSDXQKEGNO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1R)-1-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol is a compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1R)-1-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol can be achieved through several synthetic routesThe reaction conditions typically involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone, along with appropriate catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-((1R)-1-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenol derivatives .

Scientific Research Applications

3-((1R)-1-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1R)-1-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-((1R)-1-amino-3-hydroxypropyl)-5-methylphenol: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-((1R)-1-amino-3-hydroxypropyl)-5-chlorophenol: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-((1R)-1-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol imparts unique properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in various applications .

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)phenol

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)7-3-6(4-8(16)5-7)9(14)1-2-15/h3-5,9,15-16H,1-2,14H2/t9-/m1/s1

InChI Key

NQBGSSDXQKEGNO-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)O)[C@@H](CCO)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)C(CCO)N

Origin of Product

United States

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